![molecular formula C9H7BrO2 B1273746 (5-Bromo-1-benzofuran-2-yl)methanol CAS No. 38220-77-8](/img/structure/B1273746.png)
(5-Bromo-1-benzofuran-2-yl)methanol
Overview
Description
“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .
Molecular Structure Analysis
The molecular formula of “(5-Bromo-1-benzofuran-2-yl)methanol” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .Scientific Research Applications
Comprehensive Analysis of (5-Bromo-1-benzofuran-2-yl)methanol Applications
(5-Bromo-1-benzofuran-2-yl)methanol is a compound with potential applications in various scientific research fields due to its structural uniqueness and reactivity. Below is a detailed analysis of its applications across different scientific domains.
Pharmaceutical Research: Anticancer Agent Development: Benzofuran derivatives have been identified to possess significant anticancer activities. The presence of the (5-Bromo-1-benzofuran-2-yl) group in molecules can contribute to the inhibition of cancer cell growth. For instance, certain substituted benzofurans have shown dramatic effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound could serve as a key intermediate in synthesizing novel anticancer drugs with high efficacy.
Medicinal Chemistry: Serotonin Receptor Modulation: In medicinal chemistry, (5-Bromo-1-benzofuran-2-yl)methanol has been used in synthesizing compounds that bind selectively to serotonin receptors, particularly 5-HT2A . This application is crucial for developing treatments for psychiatric disorders and understanding the role of serotonin in various physiological processes.
Organic Synthesis: Building Block for Complex Molecules: The benzofuran moiety is a versatile building block in organic synthesis. It can be utilized to construct complex molecular architectures, including macrocyclic structures with potential biological activities . The bromo substituent in (5-Bromo-1-benzofuran-2-yl)methanol provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives.
Safety and Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-benzofuran-2-yl)methanol | |
CAS RN |
38220-77-8 | |
Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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